Boc-Lys(Boc)-OSu, also known as N-(tert-butoxycarbonyl)-L-lysine bis(tert-butoxycarbonyl) ester, is a key building block in peptide synthesis. The "Boc" groups (tert-butoxycarbonyl) are protecting groups that prevent unwanted reactions at the amino acid side chain during peptide chain assembly. The "OSu" group (N-hydroxysuccinimide ester) acts as an activated ester, allowing for efficient coupling with the amino group of another amino acid or molecule, facilitating the formation of peptide bonds. This property makes Boc-Lys(Boc)-OSu valuable for the synthesis of various peptides, including:
Boc-Lys(Boc)-OSu can also be used to modify existing proteins. The activated ester group allows it to react with the lysine side chains of proteins, enabling the attachment of various functional groups. This technique is useful for:
Beyond peptide synthesis and protein modification, Boc-Lys(Boc)-OSu finds applications in other areas of scientific research, including:
Boc-Lys(Boc)-OSu, also known as Nα,Nε-di-Boc-L-lysine N-succinimidyl ester, is a synthetic building block commonly used in peptide synthesis [, ]. It originates as a derivative of the naturally occurring amino acid L-lysine, with two Boc (tert-butyloxycarbonyl) protecting groups attached to the amine groups on the side chain and the N-terminus, respectively. The OSu (N-hydroxysuccinimide ester) group acts as a highly reactive moiety facilitating the formation of amide bonds with other molecules []. The significance of Boc-Lys(Boc)-OSu lies in its role as a crucial component for constructing peptides, which are essential biomolecules with diverse functions in living organisms [].
Boc-Lys(Boc)-OSu possesses a complex molecular structure with several key features (Figure 1). The central core is a lysine backbone, containing a primary amine group (NH2) and a carboxylic acid group (COOH) connected by a hydrocarbon chain. Two Boc groups, bulky structures with a tert-butyl moiety and a carbonyl group, are attached to the primary amine on the side chain (ε-position) and the N-terminus (α-position) of the lysine, protecting these amine groups from unwanted reactions during peptide synthesis []. The OSu group is linked to the C-terminus (carboxyl group) of the lysine. It consists of a succinimide ring fused with a hydroxyl group, making it highly susceptible to nucleophilic attack by amines, paving the way for peptide bond formation [].
The primary function of Boc-Lys(Boc)-OSu is its involvement in peptide bond formation through a reaction known as amide coupling []. This reaction involves the nucleophilic attack of the free amine group on another amino acid or peptide by the OSu group of Boc-Lys(Boc)-OSu. The reaction cleaves the OSu bond, liberating N-hydroxysuccinimide (NHS) as a byproduct and forming an amide bond between the two peptide fragments (Figure 2). This process can be repeated sequentially to build peptides of various lengths and functionalities [].
Boc-Lys(Boc)-OSu is typically a white powder at room temperature [, ]. Specific data on melting point and boiling point is not readily available as the compound is likely to decompose before reaching these points. Solubility data suggests moderate solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) used in peptide synthesis []. Boc-Lys(Boc)-OSu exhibits good stability when stored under dry conditions at -20°C. However, prolonged exposure to moisture or elevated temperatures can lead to hydrolysis of the Boc protecting groups and the OSu ester, rendering the compound unusable for peptide synthesis [].
Boc-Lys(Boc)-OSu does not possess a direct mechanism of action within biological systems. Its significance lies in its role as a building block for peptide synthesis. During peptide synthesis, the OSu group on Boc-Lys(Boc)-OSu reacts with the free amine group of another amino acid or peptide chain, forming an amide bond. This process is repeated in a specific sequence dictated by the desired peptide structure []. The resulting peptides can then exert various biological effects depending on their amino acid sequence and conformation. For example, some peptides act as hormones, enzymes, or neurotransmitters [].